molecular formula C8H12N2O3 B1215170 6-Hydroxypropylthymine

6-Hydroxypropylthymine

Cat. No.: B1215170
M. Wt: 184.19 g/mol
InChI Key: OIEJBPVNLZZLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxypropylthymine is a derivative of thymine, a pyrimidine nucleobase found in DNA. It is characterized by the substitution of a hydrogen atom at position 6 with a 3-hydroxypropyl group. This modification results in a compound with the chemical formula C8H12N2O3 and a molecular weight of 184.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypropylthymine typically involves the alkylation of thymine with 3-chloropropanol under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypropylthymine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxypropylthymine has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying nucleobase modifications and their effects on DNA stability and function.

    Biology: Investigated for its role in DNA repair mechanisms and mutagenesis.

    Medicine: Explored for potential therapeutic applications, such as antiviral and anticancer agents.

    Industry: Utilized in the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-Hydroxypropylthymine involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. This can lead to mutations and DNA damage, which are studied for their implications in disease and therapy .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 6-Hydroxypropylthymine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable adducts with DNA and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

6-(3-hydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O3/c1-5-6(3-2-4-11)9-8(13)10-7(5)12/h11H,2-4H2,1H3,(H2,9,10,12,13)

InChI Key

OIEJBPVNLZZLGQ-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)NC1=O)CCCO

Canonical SMILES

CC1=C(NC(=O)NC1=O)CCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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